7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of quinazolinone, a core structure related to the compound , for their antibacterial and antimicrobial activities. For instance, the synthesis of terazosin hydrochloride derivatives, including those with modifications at the furan and piperazine units, has demonstrated potent antibacterial activity against a wide range of bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These derivatives have been characterized and their activities confirmed through various methods including 1H-NMR, MASS, and IR Spectroscopy (Kumar, Rajnish, & Mazumdar, 2021). Furthermore, quinazolin-4(3H)-one derivatives have been shown to exhibit significant antibacterial and antifungal activity, comparable to standard drugs against pathogens including Gram-positive and Gram-negative bacteria, as well as fungi (Fawzy, Ghobashy, & El-ziaty, 2012).
Synthesis Methods
Research has focused on developing efficient synthesis methods for quinazolinone derivatives, offering insights into the chemical manipulation of the compound. An improved one-pot synthesis method has been reported for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in the synthesis of antihypertensive agents related to the query compound. This method offers higher yields and consistent product quality, crucial for pharmaceutical applications (Ramesh, Reddy, & Reddy, 2006).
Antitumor and Antiviral Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Some derivatives have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3, suggesting potential for further development as antitumor agents (Li et al., 2020). Additionally, some quinazoline derivatives have been investigated for their antiviral properties, indicating a broad spectrum of biological activities that could be leveraged for therapeutic purposes.
properties
IUPAC Name |
7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c27-19(24-6-8-25(9-7-24)21(29)16-3-2-10-30-16)4-1-5-26-20(28)14-11-17-18(32-13-31-17)12-15(14)23-22(26)33/h2-3,10-12H,1,4-9,13H2,(H,23,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHFGGWVZXWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.